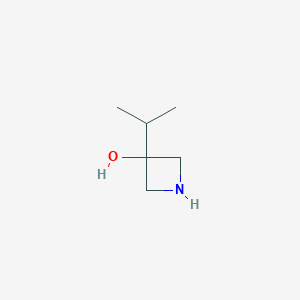

3-Isopropylazetidin-3-ol

描述

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of saturated azaheterocycles. Their importance stems from their prevalence as structural motifs in a wide array of natural products and medicinally relevant molecules. The azetidine (B1206935) ring is a key component in various pharmaceuticals, underscoring its value in drug discovery. Furthermore, these heterocycles serve as important raw materials, chiral auxiliaries, and catalysts in organic synthesis, making the development of methods to construct azetidine frameworks a critical area of research.

The Azetidine Core: Strain and Reactivity in Synthetic Design

The chemical behavior of azetidines is largely dictated by their inherent ring strain. This strain, a consequence of the deviation from ideal bond angles in the four-membered ring, makes azetidines more reactive than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts. This "strain-release" reactivity allows for a variety of chemical transformations, such as ring-opening reactions, that are not as readily achieved with less strained systems. beilstein-journals.orgnih.gov This unique reactivity profile makes the azetidine core an attractive and powerful building block in synthetic design, enabling the construction of complex molecular architectures. The strategic combination of photochemical cyclization to build the strained ring, followed by a strain-release functionalization, presents a powerful approach in modern synthesis. beilstein-journals.orgnih.gov

Focus on Azetidin-3-ol (B1332694) Scaffold as a Versatile Synthetic Intermediate

Within the azetidine family, the azetidin-3-ol scaffold is of particular interest. Characterized by a hydroxyl group at the C-3 position, these compounds offer two key points for chemical modification: the ring nitrogen and the hydroxyl group. This dual functionality makes them highly versatile intermediates. The nitrogen atom can undergo N-alkylation or N-acylation, while the hydroxyl group can be derivatized or used to direct subsequent reactions. thieme-connect.de The development of practical synthetic routes to N-substituted 3-hydroxyazetidines, for instance through biohydroxylation, has further enhanced their accessibility and utility. nih.gov The strategic use of protecting groups allows for selective reactions at either site, providing chemists with a powerful tool for the synthesis of diverse and complex molecules. The photochemical Norrish–Yang cyclization is one method employed to generate 3-hydroxyazetidines. researchgate.net

Structure

3D Structure

属性

CAS 编号 |

848392-22-3 |

|---|---|

分子式 |

C6H13NO |

分子量 |

115.17 g/mol |

IUPAC 名称 |

3-propan-2-ylazetidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-5(2)6(8)3-7-4-6/h5,7-8H,3-4H2,1-2H3 |

InChI 键 |

JJZBZSJMFXRHFE-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1(CNC1)O |

产品来源 |

United States |

The Chemistry of 3 Isopropylazetidin 3 Ol

Synthesis of this compound

The synthesis of 3-substituted azetidin-3-ols can be achieved through various synthetic strategies. A common approach involves the cyclization of appropriately substituted aminohalohydrin precursors. For instance, the reaction of 1-alkylamino-3-halo-2-alkanols can yield 1-alkyl-3-azetidinols. acs.org Another prevalent method is the reaction of an amine with a suitable epoxide, such as epichlorohydrin, followed by intramolecular cyclization.

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for analogous structures. A plausible route would involve the reaction of isopropylamine (B41738) with a protected glycerol (B35011) derivative that has been modified to contain suitable leaving groups, followed by a cyclization step.

A related synthesis for a protected derivative, 3-[(tert-Butyldimethylsilyloxy)methyl]-1-isopropylazetidin-3-ol, has been reported with a 92% yield. thieme-connect.dethieme-connect.de This suggests that the formation of the 1-isopropylazetidin-3-ol core is an efficient process.

Spectroscopic Data and Physicochemical Properties

The structural elucidation of azetidine (B1206935) derivatives relies heavily on spectroscopic techniques. Although the full dataset for the parent this compound is not compiled in a single source, data for closely related structures provide significant insight. For example, the protected analogue, 3-[(tert-Butyldimethylsilyloxy)methyl]-1-isopropylazetidin-3-ol, has been well-characterized. thieme-connect.de

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | 1-Isopropylazetidin-3-ol hydrochloride |

|---|---|---|

| CAS Number | 13156-06-4 bldpharm.com | 54431-32-2 bldpharm.com |

| Molecular Formula | C6H13NO bldpharm.com | C6H14ClNO bldpharm.com |

| Molecular Weight | 115.17 g/mol bldpharm.com | 151.63 g/mol bldpharm.com |

Table 2: Spectroscopic Data for the Related Compound: 3-[(tert-Butyldimethylsilyloxy)methyl]-1-isopropylazetidin-3-ol thieme-connect.de

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ = 0.07 (6H, s), 0.88 (9H, s), 0.94 (6H, d, J=6.4 Hz), 2.38 (1H, hept, J=6.4 Hz), 2.99 (2H, d, J=9.6 Hz), 3.36 (2H, d, J=9.6 Hz), 3.72 (2H, s) |

| ¹³C NMR (100 MHz, CDCl₃) | δ = -5.4, 18.2, 19.5, 25.8, 58.6, 62.1, 67.7, 68.6 |

| Mass Spec (ES, +ve) | m/z (%) = 260.1 (100) [M+H]⁺ |

| IR (νₘₐₓ) | 3371 cm⁻¹ |

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the azetidine ring nitrogen and the tertiary alcohol. The nitrogen atom is nucleophilic and can be readily alkylated or acylated to introduce a wide range of substituents.

A key application of this compound is its use as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. For example, (S)-1-{2-[1-(4-Fluorophenyl)ethylamino]-6-(pyrazin-2-ylamino)pyrimidin-4-yl}-3-isopropylazetidin-3-ol has been synthesized as part of a series of compounds with potential therapeutic applications. google.com This highlights the role of the this compound moiety as a scaffold for constructing pharmacologically active agents.

The strained four-membered ring can also undergo ring-opening reactions under specific conditions. Photochemically generated azetidinols can be opened by the addition of electron-deficient ketones or boronic acids, providing a pathway to highly functionalized amino-diols and dioxolanes. beilstein-journals.orgnih.govresearchgate.net This strain-release strategy demonstrates the potential to transform the compact azetidine core into more elaborate, acyclic structures.

Intramolecular Cyclization Approaches

Ring Contraction Strategies

Ring Contraction via Diazoketone Chemistry

The synthesis of azetidin-3-ones, which are precursors to azetidin-3-ols, can be achieved through the decomposition of α-amino-α′-diazo ketones. nih.gov This method, while effective, often faces challenges such as competing side reactions and low yields. nih.gov Furthermore, the use of diazo compounds, which are known to be toxic and potentially explosive, presents significant safety concerns. nih.gov A notable approach involves the Wolff rearrangement of a diazoketone derived from a suitable amino acid precursor. The resulting ketene (B1206846) can then undergo an intramolecular cyclization to form the desired β-lactam, a related four-membered ring system. Subsequent functional group manipulations can then lead to the target azetidin-3-ol. A more recent advancement that bypasses the direct use of hazardous diazo intermediates involves the gold-catalyzed intermolecular oxidation of alkynes to generate reactive α-oxo gold carbenes, which can then undergo intramolecular N-H insertion to form azetidin-3-ones. nih.gov

A simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed to produce α-carbonylated N-sulfonylazetidines. organic-chemistry.orgrsc.org This method allows for the incorporation of various nucleophiles like alcohols, phenols, and anilines into the azetidine structure. organic-chemistry.org

Lanthanide-Catalyzed Regioselective Aminolysis of Epoxy Amines

Lanthanide triflates have emerged as effective catalysts for the regioselective aminolysis of epoxides. researchgate.net Specifically, lanthanum(III) triflate (La(OTf)₃) has been successfully employed to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording substituted azetidines in high yields. nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org This reaction demonstrates excellent functional group tolerance, proceeding smoothly in the presence of acid-sensitive groups like Boc, PMB, and TBS, as well as functionalities such as nitriles and sulfides. nih.gov

The key to this methodology is the ability of the lanthanide catalyst to chemoselectively activate the epoxide in the presence of a basic amine within the same molecule. researchgate.net The reaction with cis-3,4-epoxy amines selectively yields azetidines through a C3-selective intramolecular aminolysis. nih.govfrontiersin.orgresearchgate.net In contrast, the corresponding trans-isomers tend to undergo a C4-selective intramolecular epoxide aminolysis, leading to the formation of 3-hydroxypyrrolidines. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is responsible for this observed regioselectivity. nih.govfrontiersin.org

Table 1: Lanthanide-Catalyzed Synthesis of Azetidines from cis-3,4-Epoxy Amines nih.govresearchgate.net

| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) |

| 1 | cis-1-((2-benzyl-3-ethyloxiran-2-yl)methyl)amine | La(OTf)₃ (10) | DCE | 2.5 | 1-Benzyl-2-ethylazetidin-3-ol | 81 |

| 2 | cis-1-((2-(4-methoxybenzyl)-3-propyloxiran-2-yl)methyl)amine | La(OTf)₃ (10) | DCE | 3 | 1-(4-Methoxybenzyl)-2-propylazetidin-3-ol | 92 |

| 3 | cis-1-((2-(tert-butoxycarbonyl)-3-isopropyloxiran-2-yl)methyl)amine | La(OTf)₃ (10) | DCE | 4 | tert-Butyl 3-hydroxy-3-isopropylazetidine-1-carboxylate | 88 |

Ring Closure of Aminoalkyl Oxiranes

The intramolecular cyclization of aminoalkyl oxiranes represents a direct approach to constructing the azetidine ring. frontiersin.org This method typically involves the base-mediated ring closure of an N-tosyl-oxiraneethylamine, where the nitrogen atom acts as a nucleophile, attacking the epoxide ring. frontiersin.org The regioselectivity of this ring closure, leading to either an azetidine or a pyrrolidine (B122466), is often controlled by the substituents on the oxirane ring. frontiersin.org

Cycloaddition Reactions

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. researchgate.netchemrxiv.org However, traditional methods often suffer from competing reaction pathways. researchgate.netchemrxiv.org A significant advancement is the development of a visible-light-mediated intermolecular aza-Paterno-Büchi reaction. researchgate.netnih.gov This approach utilizes the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, which is harnessed through energy transfer from a commercially available iridium photocatalyst. researchgate.netnih.gov This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available starting materials. researchgate.netnih.gov The resulting azetidine products can be readily converted to their unprotected forms. researchgate.netnih.gov

Further developments have extended this methodology to acyclic oximes, where matching the frontier molecular orbital energies of the alkene and the acyclic oxime enables the reaction through triplet energy transfer catalysis. mit.edu Density functional theory (DFT) calculations have shown that the success of this reaction is determined by the competition between the desired [2+2] cycloaddition and alkene dimerization. mit.edu

Table 2: Visible-Light-Mediated Aza-Paterno-Büchi Reaction chemrxiv.orgnih.gov

| Entry | Oxime | Alkene | Photocatalyst | Solvent | Yield (%) | Diastereomeric Ratio |

| 1 | 2-Isoxazoline-3-carboxylate | Styrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | THF | 98 | >20:1 |

| 2 | 2-Isoxazoline-3-carboxylate | 4-Methylstyrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | THF | 85 | >20:1 |

| 3 | O-benzyl oxime | Indene | Ir(ppy)₃ | CH₃CN | 72 | 10:1 |

A relay catalysis strategy has been developed for the [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines to furnish azetidines. organic-chemistry.org This process involves a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane by the aromatic amine, followed by a (hypo)iodite-catalyzed C-N bond formation. organic-chemistry.org More recently, a photo-induced copper-catalyzed radical [3+1] annulation of aliphatic amines with alkynes has been reported. researchgate.net This reaction proceeds via a tandem sequence involving the formation of a vinyl radical, a 1,5-hydrogen atom transfer (HAT), and a 4-exo-trig cyclization to yield the azetidine ring. researchgate.net

Ring Expansion Strategies

Ring expansion reactions provide an alternative pathway to azetidines from more readily available smaller ring systems. For instance, the ring expansion of N-tosylaziridines has been explored, though it remains a challenging transformation. acs.org One strategy involves the reaction of propargylic aziridines, which undergo a regioselective nucleophilic diborylalkylation ring-opening, followed by a gold-catalyzed 4-exo-dig cyclization to form alkylidene azetidines. acs.org Another approach uses the relief of ring strain in four-membered rings to drive the expansion. rsc.orgnih.gov For example, N-sulfonyliminiums can react with siloxy alkynes to form an intermediate azetidinium species, which then undergoes ring expansion. rsc.orgnih.gov

Biocatalytic One-Carbon Ring Expansion of Aziridines vianih.govorganic-chemistry.org-Stevens Rearrangement

A novel and highly enantioselective method for the synthesis of azetidines involves the biocatalytic one-carbon ring expansion of aziridines. nih.govacs.orgcaltech.edu This transformation is achieved through a nih.govorganic-chemistry.org-Stevens rearrangement of an ammonium (B1175870) ylide intermediate. nih.govchemrxiv.orgchemrxiv.org Engineered "carbene transferase" enzymes, derived from a laboratory-evolved variant of cytochrome P450BM3, have been shown to catalyze this reaction with exceptional stereocontrol, achieving enantiomeric ratios as high as 99:1. nih.govacs.orgcaltech.edu This enzymatic approach is significant because it overcomes the common side reaction of cheletropic extrusion of olefins from the aziridinium (B1262131) ylide intermediate, a challenge that often limits the efficiency of other catalyst systems. nih.govchemrxiv.org The biocatalyst effectively controls the fate of the highly reactive aziridinium ylide, favoring the desired nih.govorganic-chemistry.org-Stevens rearrangement to produce chiral azetidines. acs.org This method represents a rare example of a highly enantioselective nih.govorganic-chemistry.org-Stevens rearrangement of ammonium ylides and provides a valuable route to enantiopure azetidines from readily available aziridine (B145994) precursors. nih.govchemrxiv.org

Ring Expansion of N-Tosylaziridines

The ring expansion of N-tosylaziridines to form azetidines is a challenging yet valuable transformation in synthetic chemistry. acs.orgnih.gov Several methods have been developed to achieve this, often requiring the intermolecular interaction of the aziridine with an external carbon source. nih.gov

One approach involves the use of phenacyl bromide derivatives to generate nitrogen ylides in situ. acs.orgrsc.orgrsc.org In a silica (B1680970) gel-water system, a tertiary amine can catalyze the ring expansion of N-tosylaziridines to yield 2-aroyl-N-tosylazetidines with high yields and stereoselectivities in a one-pot process. rsc.orgrsc.org This method is advantageous as it avoids the separate preparation and isolation of the nitrogen ylide precursors. rsc.orgrsc.org

Visible light-induced photoredox catalysis offers another strategy for the ring expansion of N-tosylaziridines. researchgate.net This method utilizes 1-bromo-1-nitroalkanes to afford 2-nitroazetidines in moderate to excellent yields with high regio- and diastereoselectivity. researchgate.net The reaction is notable for its operational simplicity and use of sustainable resources like visible light and atmospheric oxygen at room temperature. researchgate.net

More recently, a gold-catalyzed approach has been developed for the ring expansion of propargylic aziridines. acs.orgnih.gov This method involves a regioselective nucleophilic diborylalkylation to open the aziridine ring, followed by a stereoselective gold-catalyzed 4-exo-dig cyclization to form (Z)-2-alkylidene-1-tosylazetidines. acs.orgnih.gov This represents a rare example of a gold-catalyzed 4-exo-dig cyclization. acs.orgnih.gov

A rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones has also been reported to produce 2-vinyl azetidines. nih.govresearchgate.net This reaction proceeds through the in situ formation of an alkenyl aziridinium ylide intermediate and is believed to involve a diradical pathway. nih.govthieme-connect.com

Organometallic and Catalytic Approaches

Organometallic reagents and transition metal catalysis play a crucial role in the synthesis of azetidines, offering efficient and selective methods for ring construction and functionalization.

Transition Metal Catalysis (e.g., Gold, Palladium, Copper, Rhodium, Zirconium)

Transition metals have been extensively used to catalyze the synthesis of azetidines through various mechanisms.

Gold Catalysis: Gold catalysts have proven effective in the synthesis of azetidin-3-ones and other functionalized azetidines. A flexible and stereoselective synthesis of chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govoregonstate.edu This reaction proceeds through the formation of a reactive α-oxogold carbene intermediate followed by intramolecular N-H insertion. nih.gov Gold catalysts can also promote the nucleophilic ring-opening of 2-alkynylazetidines with alcohols to produce substituted δ-amino-α,β-unsaturated ketones. researchgate.net Furthermore, gold-mediated energy transfer photocatalysis provides a route to azetidines from 2-isoxazoline-3-carboxylates and alkenes. acs.org A rare gold-catalyzed 4-exo-dig cyclization has been utilized in the ring expansion of propargylic aziridines to stereoselectively form (Z)-alkylidene azetidines. acs.orgnih.gov

Palladium Catalysis: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds is a powerful method for synthesizing azetidines. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This approach, often using a picolinamide (B142947) (PA) directing group, allows for the formation of the azetidine ring from acyclic amine precursors with low catalyst loading and inexpensive reagents. organic-chemistry.orgacs.orgnih.gov The reaction can be applied to construct complex polycyclic nitrogen-containing heterocycles, including various azabicyclic scaffolds. acs.org

Copper Catalysis: Copper-catalyzed reactions offer several pathways to azetidines. Photo-induced copper catalysis enables the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. nih.govthe-innovation.orgresearchgate.net This method involves the capture of a photogenerated α-aminoalkyl radical by an alkyne, followed by tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. nih.govresearchgate.net Copper catalysis has also been employed in the asymmetric [3+1] cycloaddition of imido-sulfur ylides with metallo-enolcarbenes to synthesize chiral tetrasubstituted azetidines. nih.gov Additionally, a dual copper/photoredox catalysis system facilitates the allylation of azabicyclo[1.1.0]butanes to rapidly access C3 quaternary center-containing azetidines. rsc.orgrsc.org

Rhodium Catalysis: Rhodium catalysts are effective in ring expansion reactions to form substituted azetidines. A rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones yields 2-vinyl azetidines. nih.govresearchgate.netthieme-connect.com Another rhodium-catalyzed strategy involves the ring expansion of 2-(azetidin-3-ylidene)acetates with aryl boronic acids to produce 4-aryl-4,5-dihydropyrrole-3-carboxylates through a domino conjugate addition/N-directed α-C(sp³)–H activation process. acs.orgnih.gov

Organolithium and Grignard Reagent Applications for Functionalized Azetidines

Organolithium and Grignard reagents are valuable nucleophiles for the synthesis and functionalization of azetidines. The addition of these reagents to azetidine derivatives can be used to introduce a variety of substituents.

A synthetic route to N-alkyl-2-acylazetidines involves the highly stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines. nih.govfrontiersin.org This reaction proceeds through an unusual attack on the C=N bond of the oxazoline (B21484) ring, facilitated by the complexation of the organolithium with the nitrogen lone pairs of both the azetidine and oxazoline rings. nih.govfrontiersin.org Subsequent acidic hydrolysis of the resulting oxazolidine (B1195125) intermediate yields the desired 2-acylazetidine. rsc.org

The reaction of azabicyclo[1.1.0]butyl lithium with boronic esters leads to an intermediate boronate complex that, upon N-protonation, undergoes a 1,2-migration to relieve ring strain and form α-substituted azetidines. acs.org This method allows for the modular construction of azetidines. acs.org Furthermore, an α-boryl azetidine can react with α-triisopropylbenzoyloxy organolithiums to generate homologated boronic esters, which can be further functionalized to provide a range of α-substituted azetidines. acs.org

The C3 functionalization of azabicyclo[1.1.0]butane (ABB) has been achieved through nucleophilic ring-opening with aryl Grignard reagents, leading to the preparation of 1,3-bisarylated azetidines. arkat-usa.org

Photoredox Catalysis and Strain-Release Activation of Azabicyclo[1.1.0]butanes

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release strategies. acs.orgnih.gov

Photoredox catalysis has emerged as a powerful tool to initiate the strain-release functionalization of ABBs. A dual copper/photoredox-catalyzed multicomponent allylation of ABBs using a radical-relay strategy allows for the synthesis of azetidines containing a C3 quaternary center. rsc.orgrsc.org This method demonstrates excellent functional group compatibility and can be used for the late-stage derivatization of bioactive molecules. rsc.org

A photocatalytic radical strategy has also been developed to access densely functionalized azetidines from ABBs and sulfonyl imines. researchgate.netchemrxiv.org This process is initiated by an organic photosensitizer that controls the energy-transfer process, leading to radical intermediates that are intercepted by the ABB in a radical strain-release process. researchgate.netchemrxiv.org This method allows for the difunctionalization of azetidines in a single step. researchgate.net

Acid-mediated Friedel–Crafts spirocyclization of ABB-tethered (hetero)aryls provides a novel route to azetidine spiro-tetralins. d-nb.info This reaction proceeds through an unexpected interrupted Friedel–Crafts mechanism, generating a highly complex azabicyclo[2.1.1]hexane scaffold as a dearomatized intermediate. d-nb.info This intermediate can then be converted to the final spirocyclic azetidine product. d-nb.info Similarly, electrophile-induced spirocyclization-desilylation reactions of ABB-ketone precursors bearing silyl-protected alcohols have been used to synthesize a library of new spiro-azetidines. nih.gov

Divergent strain-release reactions of azabicyclo[1.1.0]butyl carbinols can be triggered by N-activation. researchgate.net Treatment with trifluoroacetic anhydride (B1165640) or triflic anhydride initiates a semipinacol rearrangement to produce keto 1,3,3-substituted azetidines. researchgate.net

Stereoselective Synthesis of Azetidin-3-ols and Precursor Azetidin-3-ones

The stereoselective synthesis of azetidin-3-ols and their precursor azetidin-3-ones is of significant interest for the development of chiral azetidine-containing compounds.

A flexible and general sequence for the efficient synthesis of chiral azetidin-3-ones involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govoregonstate.edu This method bypasses the use of toxic diazo intermediates and allows for the preparation of chiral azetidin-3-ones with high enantiomeric excess. nih.gov The resulting azetidin-3-ones can serve as versatile substrates for the synthesis of functionalized azetidines. nih.gov

Another approach to densely functionalized, fused azetidin-3-ones involves the regioselective aziridination of the distal double bond of silyl-substituted homoallenic sulfamates. nih.gov This is followed by a facile rearrangement initiated by electrophilic oxygen sources, which effectively transfers the axial chirality of the allene (B1206475) to central chirality in the azetidin-3-one (B1332698) products. nih.gov These azetidin-3-ones can be further functionalized, for example, through highly diastereoselective Grignard addition to the carbonyl group to yield tertiary alcohols. nih.gov

The regio- and stereoselective alkylation of 1-alkyl-2-substituted azetidin-3-ones provides a route to cis-2,4-disubstituted azetidin-3-ones. researchgate.net Subsequent reduction of the carbonyl group then affords the corresponding 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols. researchgate.net

Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines, which are precursors to azetidin-3-ols. figshare.comacs.org

The table below summarizes selected examples of synthetic methodologies for substituted azetidines.

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product(s) | Key Features |

| Aziridines, Diazo compound | Engineered Cytochrome P450 | Chiral azetidines | Biocatalytic, highly enantioselective nih.govorganic-chemistry.org-Stevens rearrangement. nih.govacs.org |

| N-Tosylaziridines, Phenacyl bromide derivatives | Tertiary amine, silica gel-water | 2-Aroyl-N-tosylazetidines | In situ generation of nitrogen ylides, one-pot process. rsc.orgrsc.org |

| N-Tosylaziridines, 1-Bromo-1-nitroalkanes | Visible light, photoredox catalyst | 2-Nitroazetidines | Sustainable, room temperature, high regio- and diastereoselectivity. researchgate.net |

| Propargylic aziridines, Diborylalkane | Gold catalyst | (Z)-2-Alkylidene-1-tosylazetidines | Rare 4-exo-dig cyclization, stereoselective. acs.orgnih.gov |

| Picolinamide-protected amines | Palladium catalyst | Azetidines | Intramolecular C-H amination, low catalyst loading. organic-chemistry.orgacs.orgnih.gov |

| Aliphatic amines, Alkynes | Copper catalyst, visible light | Substituted azetidines | [3+1] radical cascade cyclization, double C-H activation. nih.govthe-innovation.orgresearchgate.net |

| Azabicyclo[1.1.0]butanes, 1,3-Butadiene, TMSCN | Copper/photoredox dual catalyst | C3-quaternary center-containing azetidines | Radical-relay mechanism, multicomponent reaction. rsc.orgrsc.org |

| 2-(Azetidin-3-ylidene)acetates, Aryl boronic acids | Rhodium catalyst | 4-Aryl-4,5-dihydropyrrole-3-carboxylates | Ring expansion via domino conjugate addition/C-H activation. acs.orgnih.gov |

| N-Alkyl-2-oxazolinylazetidines, Organolithiums | - | N-Alkyl-2-acylazetidines | Highly stereoselective addition to C=N bond. nih.govfrontiersin.org |

| Azabicyclo[1.1.0]butanes, Sulfonyl imines | Organic photosensitizer, visible light | Difunctionalized azetidines | Radical strain-release photocatalysis. researchgate.netchemrxiv.org |

| Chiral N-propargylsulfonamides | Gold catalyst | Chiral azetidin-3-ones | Oxidative cyclization, avoids toxic diazo compounds. nih.govoregonstate.edu |

| Silyl-substituted homoallenic sulfamates | Rh/PhI(OAc)₂, m-CPBA | Fused azetidin-3-ones | Regioselective aziridination and rearrangement. nih.gov |

Chiral Auxiliary and Organocatalysis Approaches

The asymmetric synthesis of substituted azetidin-3-ols often relies on strategies that introduce chirality in a controlled manner. Chiral auxiliaries and organocatalysis are two powerful approaches to achieve high enantioselectivity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. A notable example involves the use of optically active α-methylbenzylamine as a chiral auxiliary to construct the azetidine ring via intramolecular alkylation, yielding enantiomerically pure azetidine-2-carboxylic acid. nih.gov Another effective strategy employs chiral tert-butanesulfinimine chemistry. nih.gov Chiral N-propargylsulfonamides, readily prepared from chiral sulfinamides, can be converted into chiral azetidin-3-ones with excellent enantiomeric excess (e.e.). nih.gov This method avoids epimerization and leverages the auxiliary to establish the stereocenter, which is then carried through to the final azetidinol (B8437883) product after reduction. nih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high stereocontrol. This approach avoids the use of potentially toxic or expensive metal catalysts. For instance, L-proline has been used to catalyze the condensation of aldehydes and anilines, which is a key step in a sequence leading to 1,2,3-trisubstituted azetidines. rsc.org Another organocatalytic method is the [2+2] annulation reaction between chiral enamine intermediates (formed from aldehydes and pyrrolidine-based catalysts) and aldimines to produce azetidin-2-ols diastereoselectively. rsc.org Furthermore, enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved using novel cinchona alkaloid-derived phase-transfer (PT) catalysts. nih.govacs.org These catalysts facilitate the intramolecular C-C bond formation to create the four-membered azetidine ring with high enantiomeric ratios. nih.govacs.org

Table 1: Examples of Chiral Auxiliary and Organocatalysis Approaches in Azetidine Synthesis

| Approach | Catalyst / Auxiliary | Key Reaction Type | Target Scaffold | Ref |

|---|---|---|---|---|

| Chiral Auxiliary | α-Methylbenzylamine | Intramolecular Alkylation | Azetidine-2-carboxylic acid | nih.gov |

| Chiral Auxiliary | Chiral Sulfinamide | Oxidative Cyclization | Chiral Azetidin-3-ones | nih.gov |

| Organocatalysis | L-Proline | Condensation/Cyclization | 1,2,3-Trisubstituted Azetidines | rsc.org |

| Organocatalysis | Pyrrolidine Derivative | [2+2] Annulation | Azetidin-2-ols | rsc.org |

| Organocatalysis | Cinchona Alkaloid (PT Catalyst) | Intramolecular C-C Cyclization | Spirocyclic Azetidine Oxindoles | nih.govacs.org |

Asymmetric Induction in Cyclization and Alkylation Processes

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another during a chemical reaction. In the synthesis of azetidinols, this is critical during the ring-forming cyclization step or subsequent alkylation reactions.

A powerful method for achieving asymmetric induction in cyclization is the gold-catalyzed intramolecular N-H insertion of reactive α-oxogold carbene intermediates. nih.gov This process, starting from chiral N-propargylsulfonamides, produces chiral azetidin-3-ones with typically greater than 98% e.e., effectively transferring the chirality from the starting material to the cyclic product. nih.gov The reaction proceeds without significant loss of stereochemical integrity. nih.gov Another strategy relies on the "memory of chirality" concept, where N-(ω-bromoalkyl)-amino acid derivatives, prepared from natural α-amino acids, cyclize to form cyclic amino acids with a quaternary stereocenter. nih.gov This process, mediated by a base, proceeds via a transient axially chiral enolate intermediate, which preserves the original chirality of the amino acid, leading to azetidine derivatives in up to 98% e.e. nih.gov

Asymmetric alkylation of azetidine precursors is another key strategy. Palladium-catalyzed asymmetric allylic alkylation (AAA) of azlactones has been developed to construct chiral α-amino acids with adjacent tertiary and quaternary stereocenters. nih.gov The high selectivity is directed by hydrogen bonding between the catalyst-allyl complex and the substrate. nih.gov The resulting product can be transformed into a chiral azetidine. nih.gov Similarly, a highly enantioselective difunctionalization of azetines has been achieved using a copper/bisphosphine catalyst system. acs.org This method installs both a boryl and an allyl group across the double bond of the azetine ring, creating two new stereocenters with complete regio-, enantio-, and diastereoselectivity. acs.org

Specific Synthetic Routes Towards this compound Scaffold

Derivatization from Azetidin-3-ones via Carbonyl Group Reduction

A versatile and direct route to 3-substituted-azetidin-3-ols, including the 3-isopropyl derivative, involves the use of an azetidin-3-one intermediate. Azetidin-3-ones are valuable synthons for creating a variety of functionalized azetidines. nih.govacs.org Their synthesis has been achieved through methods like the decomposition of α-amino-α′-diazo ketones or, more recently, through gold-catalyzed oxidation of N-propargylsulfonamides. nih.gov

The synthesis of this compound specifically requires the addition of an isopropyl group to the carbonyl carbon of an N-protected azetidin-3-one. This is typically accomplished via a Grignard reaction, where isopropylmagnesium bromide or a similar organometallic reagent attacks the electrophilic carbonyl carbon. This addition reaction forms a tertiary alcohol, creating the desired 3-isopropyl-3-hydroxyazetidine structure. The nitrogen of the azetidine ring must be protected during this step to prevent side reactions. Following the Grignard addition, the N-protecting group can be removed under appropriate conditions to yield the final this compound. It is important to distinguish this from the direct reduction of the azetidin-3-one carbonyl group (e.g., with sodium borohydride), which would yield a secondary alcohol, 3-hydroxyazetidine, rather than the target tertiary alcohol.

Preparation of Key Azetidinol Intermediates (e.g., 1-Benzylazetidin-3-ol)

The synthesis of complex azetidinols often begins with the preparation of simpler, N-protected azetidinol intermediates. 1-Benzylazetidin-3-ol is a common and industrially important starting material for this purpose. chemicalbook.comacs.org An optimized process for its synthesis has been developed to be cost-effective and suitable for large-scale production. acs.orgresearchgate.net

A typical synthesis involves the reaction of benzylamine (B48309) with epichlorohydrin. This reaction forms an N-benzyl-3-amino-1-chloropropan-2-ol intermediate. Subsequent treatment with a base, such as triethylamine, induces an intramolecular cyclization via nucleophilic substitution, where the nitrogen atom displaces the chlorine atom to form the four-membered azetidine ring. prepchem.com The reaction yields 1-benzylazetidin-3-ol, which can be purified by crystallization. prepchem.com This intermediate is valuable because the benzyl (B1604629) group serves as a robust protecting group that can be removed later in the synthetic sequence via hydrogenolysis. acs.org The use of benzylamine as a starting material is advantageous due to its low cost and the relative ease of removing the toluene (B28343) byproduct generated during debenzylation, compared to byproducts from other protecting groups like the benzhydryl group. acs.org

Table 2: Synthesis of 1-Benzylazetidin-3-ol

| Starting Materials | Key Steps | Reagents | Yield | Ref |

|---|---|---|---|---|

| N-benzyl-3-amino-1-chloropropan-2-ol | Intramolecular Cyclization | Triethylamine, Tetrabutylammonium iodide | 66.5% | prepchem.com |

| Benzylamine, Epichlorohydrin | Ring formation, Cyclization | - | Optimized for industrial scale | acs.orgresearchgate.net |

Protecting Group Strategies and Their Impact on Azetidinol Synthesis

Protecting groups are essential in the multistep synthesis of complex molecules like substituted azetidinols. organic-chemistry.org They temporarily mask a reactive functional group, such as the nitrogen atom of the azetidine ring, to prevent it from interfering with reactions at other sites of the molecule. organic-chemistry.org The choice of the N-protecting group is critical as it influences the stability of the azetidine ring, the reaction conditions that can be employed, and the ease of its final removal. nih.govacs.org

Several protecting groups are commonly used in azetidinol synthesis:

Benzyl (Bn): The benzyl group is a widely used protecting group due to its stability under various conditions. acs.org It can be removed under relatively mild hydrogenolysis conditions (e.g., H₂, Pd/C). acs.orggoogle.com A key advantage is that the resulting byproduct, toluene, is volatile and easily removed from the reaction mixture. acs.org

Benzhydryl (Bh): This bulky group offers significant steric protection. It is often used in the synthesis of azetidin-3-ol and its derivatives. researchgate.netacs.org However, its removal via hydrogenolysis produces diphenylmethane, which can be difficult to separate from the desired product, often requiring high vacuum distillation. acs.org

tert-Butoxycarbonyl (Boc): The Boc group is another common N-protecting group, particularly valued in peptide chemistry. It is stable to many reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govchemicalbook.com Its presence can influence the reactivity and solubility of the intermediate.

tert-Butanesulfonyl (Bus): This group is particularly useful in asymmetric syntheses starting from chiral sulfinamides. nih.gov It is stable during reactions like gold-catalyzed cyclizations and can be conveniently removed under acidic conditions, avoiding harsh deprotection steps that could compromise chiral integrity. nih.gov

Silyl (B83357) Groups: Hindered silyl groups like tert-butyldiphenylsilyl (TBDPS) can be used to protect the nitrogen of labile rings like aziridines and can be applied to azetidine chemistry. vulcanchem.comnih.gov They offer resistance to various reaction conditions and are typically removed using fluoride (B91410) ion sources like TBAF.

The selection of a protecting group follows an orthogonal strategy, where one group can be removed selectively in the presence of others, allowing for precise, stepwise modifications of the molecule. organic-chemistry.org

Table 3: Common N-Protecting Groups in Azetidinol Synthesis

| Protecting Group | Abbreviation | Common Introduction Method | Key Stability Features | Deprotection Conditions | Ref |

|---|---|---|---|---|---|

| Benzyl | Bn | Reductive amination or N-alkylation with benzyl bromide | Stable to acidic and basic conditions | Hydrogenolysis (H₂, Pd/C) | acs.orggoogle.com |

| Benzhydryl | Bh | N-alkylation with benzhydryl halide | Bulky, stable group | Hydrogenolysis (H₂, Pd/C) | acs.orgacs.org |

| tert-Butoxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Stable to base and nucleophiles | Acidic conditions (e.g., TFA) | nih.govchemicalbook.com |

| tert-Butanesulfonyl | Bus | Oxidation of corresponding sulfinamide | Stable to oxidation and certain catalytic cycles | Acidic conditions | nih.gov |

| tert-Butyldiphenylsilyl | TBDPS | Reaction with TBDPS-Cl | Stable to various non-fluoride conditions | Fluoride ion (e.g., TBAF) | vulcanchem.comnih.gov |

Reactivity and Transformation of 3 Isopropylazetidin 3 Ol and Its Derivatives

Ring-Opening Reactions of Azetidinols and Substituted Azetidines

The release of ring strain is a primary driving force for the reactivity of azetidines. This can be achieved through various ring-opening strategies, which typically involve the cleavage of a carbon-nitrogen (C-N) bond or, less commonly, a carbon-carbon (C-C) bond. The regioselectivity of these reactions is a critical consideration and is influenced by electronic and steric factors of the substituents on the azetidine (B1206935) ring, as well as the nature of the reagents employed.

Nucleophilic Ring Opening Mechanisms and Regioselectivity

Nucleophilic ring-opening is a fundamental transformation of azetidines, often requiring activation of the ring. This is typically accomplished by converting the azetidine into a more reactive azetidinium ion. The subsequent nucleophilic attack generally proceeds via an SN2 mechanism, leading to predictable stereochemical outcomes.

The regioselectivity of the nucleophilic attack is governed by a combination of steric and electronic effects.

Electronic Effects : Unsaturated substituents (e.g., aryl, alkenyl, cyano) at the C2 position can stabilize a developing negative charge in the transition state, thereby directing the nucleophilic attack to the C2 carbon.

Steric Effects : In the absence of strong electronic directing groups, such as in 2-alkylazetidines, sterically demanding or strong nucleophiles typically attack the less substituted carbon adjacent to the nitrogen atom.

For azetidinium ions without a substituent at the C4 position, nucleophilic attack often occurs regioselectively at C4. However, for trisubstituted azetidinium ions with a methyl group at C4, a highly regioselective opening at C2 is observed. The choice of nucleophile, from halides to oxygen and nitrogen-based nucleophiles, provides access to a diverse array of functionalized linear amines. The ring-opening of enantiopure 2-aryl-N-tosylazetidines with various alcohols in the presence of a Lewis acid, for instance, yields nonracemic 1,3-amino ethers, supporting the SN2 pathway.

| Azetidine Derivative | Nucleophile | Key Factor | Outcome of Ring Opening |

| 2-Aryl-N-tosylazetidine | Alcohols | Electronic (Aryl group) | Regioselective attack at the benzylic C2 position. |

| 2-Alkylazetidinium | Strong/Bulky Nucleophiles | Steric Hindrance | Attack at the less substituted C4 position. |

| C4-unsubstituted Azetidinium | Various Nucleophiles | Steric Accessibility | Regioselective attack at the C4 position. |

| C4-methyl Azetidinium | Various Nucleophiles | Substituent Effect | Highly regioselective attack at the C2 position. |

Deconstructive Isomerization via C-C Bond Cleavage Facilitated by N-Heterocyclic Carbene Catalysis

While C-N bond cleavage is the most common pathway for azetidine ring-opening, transformations involving C-C bond cleavage offer alternative synthetic routes. A notable example is the deconstructive isomerization of azetidinols catalyzed by N-Heterocyclic Carbenes (NHCs). This metal-free reaction provides a direct pathway to valuable α-amino ketone derivatives.

The proposed mechanism involves the in-situ-generated NHC reacting with the azetidinol (B8437883) to form an NHC-azetidinol complex. This is followed by a concerted process involving proton transfer and C-C bond cleavage, which opens the ring to form an intermediate that subsequently releases the α-amino ketone product and regenerates the NHC catalyst. The reaction demonstrates broad functional group tolerance and excellent regioselectivity. Studies on substituted azetidinols have shown that electron-donating groups on an aryl substituent generally lead to better reactivity compared to electron-withdrawing groups.

| Azetidinol Substrate (R³ = Aryl) | Yield of α-Amino Ketone (%) |

| Phenyl | 85% |

| 4-Methylphenyl | 91% |

| 4-Methoxyphenyl | 95% |

| 4-Chlorophenyl | 72% |

| 4-Bromophenyl | 68% |

| 2-Methylphenyl | 75% |

| Thiophen-2-yl | 78% |

Table data sourced from studies on NHC-catalyzed deconstructive isomerization of various azetidinols.

Lewis Acid-Mediated Ring Opening Processes

Lewis acids are effective catalysts for activating the azetidine ring towards nucleophilic attack. By coordinating to the lone pair of the nitrogen atom, the Lewis acid increases the electrophilicity of the ring carbons, facilitating cleavage. This strategy has been successfully applied to the ring-opening of 2-aryl-N-tosylazetidines and 1-benzhydrylazetidine-3-ol using various nucleophiles, including alcohols and nitriles.

The reaction of 2-aryl-N-tosylazetidines with alcohols, mediated by copper(II) triflate (Cu(OTf)₂), proceeds regioselectively to give 1,3-amino ethers in high yields. This process follows an SN2 pathway, which preserves the stereochemical integrity of chiral substrates. Similarly, Cu(OTf)₂ can mediate the ring-opening of 2-aryl-N-tosylazetidines in coordinating solvents like DMSO, leading to an unprecedented rearrangement to form substituted (E)-allylamines. The choice of Lewis acid and reaction conditions can thus be tuned to achieve different synthetic outcomes.

| Azetidine Substrate | Lewis Acid | Nucleophile/Solvent | Product Type |

| 2-Aryl-N-tosylazetidine | Cu(OTf)₂ | Alcohols | 1,3-Amino Ether |

| 2-Aryl-N-tosylazetidine | Cu(OTf)₂ | DMSO (reflux) | (E)-Allylamine |

| 1-Benzhydrylazetidine-3-ol | Various Lewis Acids | Phenols | 1,3-Amino Ether |

| Cyclopropane (B1198618) 1,1-diester | Lewis Acid / (Hypo)iodite | Aromatic Amine | Polysubstituted Azetidine |

Functionalization Reactions on the Azetidine Ring

Beyond ring-opening, the direct functionalization of the azetidine core is a powerful strategy for generating molecular diversity. Methods that preserve the four-membered ring, such as C-H bond functionalization and lithiation-electrophile trapping, allow for the introduction of various substituents with high levels of regio- and stereocontrol.

C-H Bond Functionalization: Regio- and Stereoselective Approaches

Direct C-H bond functionalization represents an atom-economical approach to modifying the azetidine scaffold. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a significant method for synthesizing functionalized azetidines. This process involves the selective activation of a C-H bond, typically three carbons away from an existing functional group, to form a new C-N bond, thus constructing the azetidine ring.

For pre-formed azetidine rings, directing groups can be employed to achieve regioselective C-H functionalization. For instance, in pyrrolidine (B122466) and piperidine (B6355638) derivatives, a directing group at the C3 position can steer palladium-catalyzed C-H arylation to the C4 position. Similar principles can be applied to azetidine systems, where a directing group on the nitrogen or at the C3 position could control the site of C-H activation. The development of such methods for 3-hydroxyazetidines like 3-isopropylazetidin-3-ol would provide a direct route to novel, stereochemically defined derivatives.

Lithiation and Electrophilic Trapping Sequences

Directed metalation followed by reaction with an electrophile is a robust and widely used method for the functionalization of heterocyclic compounds, including azetidines. For azetidin-3-ol (B1332694) derivatives, the hydroxyl group can act as a directing group for deprotonation at the adjacent C2 position. The α-lithiation of N-thiopivaloylazetidin-3-ol, for example, can be achieved using s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting lithiated intermediate can then be trapped with a variety of electrophiles.

This sequence generally proceeds with high trans-diastereoselectivity for most electrophiles, meaning the incoming electrophile is installed on the opposite face of the ring relative to the C3-hydroxyl group. A notable exception is deuteration (using D₂O), which results in the formation of the cis-diastereoisomer. Deuterium (B1214612) labeling studies suggest that the initial deprotonation occurs preferentially trans to the hydroxyl group, but the final stereochemical outcome is dependent on the nature of the electrophile. This methodology provides a reliable route to a range of 2-substituted 3-hydroxyazetidines.

| Electrophile | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |

| D₂O | 2-Deuterio-N-thiopivaloylazetidin-3-ol | 10:90 | 85 |

| MeI | 2-Methyl-N-thiopivaloylazetidin-3-ol | >95:5 | 73 |

| BnBr | 2-Benzyl-N-thiopivaloylazetidin-3-ol | >95:5 | 70 |

| Allyl Bromide | 2-Allyl-N-thiopivaloylazetidin-3-ol | >95:5 | 65 |

| PhCHO | 2-(Hydroxy(phenyl)methyl)-N-thiopivaloylazetidin-3-ol | >95:5 | 61 |

| MeSSMe | 2-(Methylthio)-N-thiopivaloylazetidin-3-ol | >95:5 | 80 |

| I₂ | 2-Iodo-N-thiopivaloylazetidin-3-ol | >95:5 | 75 |

Table data adapted from studies on the α-lithiation and electrophilic trapping of N-thiopivaloylazetidin-3-ol.

Alkylation and Arylation Strategies at Different Ring Positions

The functionalization of the azetidine core is crucial for creating diverse molecular architectures. Strategies have been developed for the regioselective introduction of alkyl and aryl groups at different positions of the ring. These methods often involve the use of organometallic reagents or transition-metal catalysis.

One prominent approach involves the lithiation of the azetidine ring followed by trapping with an electrophile. This allows for the introduction of substituents at positions α to the nitrogen atom. Additionally, strain-release reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) with nucleophilic organometallic species can generate 3-substituted azetidine intermediates. uni-muenchen.de These intermediates can then be further functionalized. For instance, single-pot methods combining this ring-opening with Buchwald-Hartwig couplings or SNAr reactions have been developed for the N-arylation of the resulting 3-arylated azetidines. uni-muenchen.de

Another powerful strategy for introducing aryl and heteroaryl substituents is through Suzuki cross-coupling reactions. A one-pot protocol has been developed for the arylation of the azetine skeleton at the position α to the nitrogen, starting from N-Boc-3-azetidinone. organic-chemistry.org This method demonstrates broad functional group tolerance and achieves high yields. organic-chemistry.org

Below is a table summarizing these strategies:

| Strategy | Position(s) Functionalized | Key Reagents/Conditions | Description | Reference |

| α-Lithiation & Electrophilic Trapping | C2 / C4 | Organolithium reagents (e.g., LDA), Electrophiles | Deprotonation at the position alpha to the nitrogen, followed by reaction with an electrophile to introduce a substituent. | uni-muenchen.de |

| Strain-Release Arylation | C3 and N1 | Organomagnesium reagents, 1-Azabicyclo[1.1.0]butane (ABB) | Nucleophilic addition of an organometallic reagent to a strained ABB precursor generates a 3-substituted azetidine. | uni-muenchen.de |

| Suzuki Cross-Coupling | C2 | Boronic acids, Palladium catalyst | A one-pot reaction to introduce aryl or heteroaryl groups onto an unsaturated azetine ring, which can be subsequently reduced. | organic-chemistry.org |

| Buchwald-Hartwig Coupling / SNAr | N1 | Aryl halides, Palladium catalyst (Buchwald-Hartwig) or electron-deficient arenes (SNAr) | Used for N-arylation of azetidine intermediates, often in a one-pot sequence following initial C3-functionalization. | uni-muenchen.de |

Functionalization of the Hydroxyl Group in Azetidin-3-ols

The hydroxyl group at the C3 position of azetidin-3-ols is a key functional handle for introducing further molecular diversity. This group can participate in a variety of reactions common to tertiary alcohols, enabling the synthesis of a wide range of derivatives.

Common transformations include:

Protection/Deprotection: The hydroxyl group is often protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for tertiary alcohols include silyl (B83357) ethers (e.g., TBS, TIPS).

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers to modify the compound's properties or to install groups required for subsequent reactions.

Nucleophilic Displacement: Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) can facilitate its displacement by a nucleophile, although this can be challenging for a tertiary alcohol.

Role in Rearrangements: The hydroxyl group is often a critical participant in rearrangement reactions. For example, it can act as an internal nucleophile in ring-opening or ring-expansion processes, as seen in the arylative ring expansion to dihydrofurans. researchgate.netresearchgate.net

Rearrangement Reactions Involving Azetidinol Structures

The inherent ring strain of the azetidine nucleus makes azetidinol structures susceptible to a variety of rearrangement reactions. These transformations often lead to the formation of larger, more complex heterocyclic systems and are frequently triggered by transition metals, acid catalysis, or photochemical energy.

Arylative Ring Expansion of 3-Vinylazetidin-3-ols to Dihydrofurans

A novel arylative ring-expansion reaction of 3-vinylazetidin-3-ols has been developed using dual palladium and acid catalysis. researchgate.netresearchgate.net This reaction provides access to valuable 2,3,4-trisubstituted dihydrofurans. The process is initiated by a Heck arylation of the vinyl group with an aryl iodide, catalyzed by a palladium complex. researchgate.net Subsequent treatment with an acid, such as triflic acid, promotes a rearrangement cascade involving the transposition of the allylic alcohol and the ring opening of the azetidine by the internal hydroxyl group. researchgate.netresearchgate.net

The reaction tolerates a variety of substituents on both the azetidine ring and the aryl iodide. researchgate.net

Reaction Scope for Arylative Ring Expansion

| Entry | Azetidinol Substituent (R¹) | Aryl Iodide | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl | Phenyl iodide | 2,4-diphenyl-3-(tosylaminomethyl)-2,5-dihydrofuran | N/A | researchgate.net |

| 2 | Methyl | Phenyl iodide | 4-methyl-2-phenyl-3-(tosylaminomethyl)-2,5-dihydrofuran | 46 | researchgate.net |

| 3 | Phenyl | 4-Methoxyphenyl iodide | 2-(4-methoxyphenyl)-4-phenyl-3-(tosylaminomethyl)-2,5-dihydrofuran | N/A | researchgate.net |

Rhodium-Catalyzed Rearrangement of N-Arenesulfonylazetidin-3-ols via 1,5-Rhodium Shift

A rhodium-catalyzed rearrangement of N-arenesulfonylazetidin-3-ols provides a stereoselective pathway to benzosultams, which are important structures in pharmaceuticals. nih.govacs.orgresearchgate.net This transformation involves a unique mechanistic pathway featuring a 1,5-rhodium shift. The reaction is initiated by the formation of a rhodium alkoxide, which then undergoes a β-carbon elimination to cleave a C-C bond of the azetidine ring. acs.org The resulting alkylrhodium intermediate undergoes a 1,5-rhodium shift, transferring the metal from the alkyl carbon to an ortho-C-H bond of the arenesulfonyl group. acs.org This is followed by an intramolecular 6-exo addition of the arylrhodium species onto the carbonyl group and subsequent protonolysis to release the benzosultam product. acs.org

This method allows for the synthesis of enantiopure benzosultams starting from natural α-amino acids. acs.org The reaction proceeds with high yields when appropriate phosphine (B1218219) ligands, such as rac-DM-BINAP, are employed. acs.org

Yang Cyclization and Photogenerated Azetidinol Transformations

The Norrish-Yang cyclization is a powerful photochemical method for synthesizing strained azetidinol rings from readily available α-aminoacetophenones. beilstein-journals.orguni-mainz.denih.gov The mechanism involves an intramolecular 1,5-hydrogen abstraction by the excited ketone, leading to a 1,4-biradical that subsequently cyclizes to form the four-membered ring. beilstein-journals.orguni-mainz.de A variation termed the "aza-Yang" cyclization has been developed where simple protonation of the amine starting material enables the efficient formation of azetidinols as single diastereomers. nih.gov

These photogenerated azetidinols are highly strained intermediates that can be used in "build and release" strategies. beilstein-journals.orgnih.govresearchgate.net The stored strain energy facilitates subsequent ring-opening reactions. For example, upon the addition of electron-deficient ketones or boronic acids, these 3-phenylazetidinols readily undergo ring opening to form highly functionalized aminodioxolanes or 3-amino-1,2-diols. beilstein-journals.orguni-mainz.denih.gov The choice of the nitrogen protecting group is critical for the success of both the cyclization and the subsequent ring-opening steps. beilstein-journals.orguni-mainz.de

Substrate Scope in Photochemical Norrish-Yang Cyclization

| Entry | N-Protecting Group | Starting Material | Azetidinol Product Yield (%) | Key Side Product | Reference |

|---|---|---|---|---|---|

| 1 | p-Toluenesulfonyl (Ts) | N-Ts α-aminoacetophenone | 81 | Acetophenone (14%) | nih.gov |

| 2 | Benzhydryl (Bzh) | N-Bzh α-aminoacetophenone | N/A | Dioxolanes (after ring-opening) | beilstein-journals.orguni-mainz.de |

| 3 | Benzyl (B1604629) | N-Benzyl α-aminoacetophenone | 63 | Norrish II fragmentation products | uni-mainz.de |

Skeletal Rearrangements of Substituted Azetidines

The strained four-membered ring of substituted azetidines makes them prone to various skeletal rearrangements, often leading to the formation of five- or six-membered heterocyclic structures. The specific outcome is highly dependent on the substitution pattern, the nature of the protecting group on the nitrogen, and the reaction conditions employed.

The previously discussed arylative ring expansion to dihydrofurans (Section 3.3.1) and the rhodium-catalyzed rearrangement to benzosultams (Section 3.3.2) are prime examples of such skeletal rearrangements. researchgate.netacs.org These transformations leverage the inherent strain of the azetidine ring to drive the formation of new, more complex molecular frameworks. Other rearrangements can be initiated by the functionalization of different positions on the azetidine ring, leading to a diverse array of products. researchgate.net The development of these reactions is critical for expanding the utility of azetidines as versatile building blocks in organic synthesis. researchgate.net

Mechanistic and Theoretical Investigations of Azetidinol Chemistry

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to explore the transient and high-energy species involved in chemical reactions, providing insights that are often difficult to obtain through experimental means alone. mdpi.com For azetidinol (B8437883) systems, these methods illuminate reaction pathways, molecular structures, and the energetic factors that control their chemical behavior.

Density Functional Theory (DFT) has become a cornerstone in the mechanistic investigation of organic reactions, offering a favorable balance between computational cost and accuracy. nih.gov For azetidinols, DFT calculations are instrumental in mapping the potential energy surfaces of various transformations, such as strain-releasing ring-opening reactions. uni-mainz.denih.gov These calculations can identify and characterize the geometries of reactants, transition states, and products.

By calculating the energy differences between these species, researchers can determine activation barriers, providing a quantitative measure of reaction feasibility. For instance, in a proposed acid-catalyzed ring-opening of a 3-substituted azetidinol, DFT can model the protonation step, the subsequent C-N bond cleavage through a transition state, and the formation of the resulting amino ketone product. The theory can also elucidate the influence of substituents, such as the isopropyl group at the C3 position, on the activation energy, revealing steric and electronic effects that govern the reaction rate and regioselectivity. mdpi.com Recent studies on cycloaddition reactions have demonstrated the power of DFT in distinguishing between concerted and stepwise pathways by comparing the activation free energies of the respective transition states. pku.edu.cn

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant (Protonated Azetidinol) | Initial protonated state | 0.0 |

| Transition State (TS) | C-N bond cleavage | +18.5 |

| Product (Ring-Opened) | Final stable product | -12.0 |

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of molecules like 3-isopropylazetidin-3-ol. taylorfrancis.com These ab initio calculations provide detailed information on molecular geometry, electronic structure, and thermodynamic stability. researchgate.net By solving approximations of the Schrödinger equation, QM studies can predict bond lengths, bond angles, and dihedral angles with high accuracy, which are essential for understanding the molecule's three-dimensional shape. nih.govnih.gov

Furthermore, these studies yield critical energetic data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For an azetidinol, QM calculations can reveal how the hydroxyl and isopropyl substituents at the C3 position influence the electron distribution and orbital energies, thereby affecting its reactivity towards electrophiles and nucleophiles.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 10.7 eV | Indicator of kinetic stability and chemical reactivity. |

| Dipole Moment | 2.1 D | Indicates molecular polarity, influencing solubility and intermolecular interactions. |

The four-membered azetidine (B1206935) ring is not planar; it exists in a puckered conformation to alleviate some of its inherent strain. nih.gov Computational conformational analysis is crucial for identifying the most stable puckered arrangement of the ring and the preferred orientations of its substituents. For this compound, the bulky isopropyl group and the hydroxyl group at the C3 position significantly influence the ring's conformation.

Theoretical studies, using methods like DFT, can model the different possible conformers and calculate their relative energies. nih.gov This analysis helps determine the equilibrium population of each conformer. The puckering of the ring and the pseudo-axial or pseudo-equatorial positioning of the substituents can have a profound impact on the molecule's reactivity, dictating the trajectory of approaching reagents and influencing the stereochemical outcome of reactions. beilstein-journals.org For instance, the accessibility of the nitrogen lone pair for protonation or alkylation can be highly dependent on the ring's conformation.

The defining characteristic of azetidines is their considerable ring strain, which is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (~27.7 kcal/mol) and the relatively strain-free pyrrolidines (~5.4 kcal/mol). rsc.org This strain energy is a major driving force for reactions that involve the opening of the four-membered ring, as this process releases the stored energy. rsc.orgresearchwithrutgers.com

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

| Piperidine (B6355638) | 6 | ~0 |

Experimental Mechanistic Studies

While computational studies provide a theoretical framework, experimental evidence is essential for validating proposed mechanisms. Techniques such as isotopic labeling are invaluable for tracing the movement of atoms through a reaction sequence.

Deuterium (B1214612) labeling is a classic and powerful experimental technique used to elucidate reaction mechanisms. chem-station.com By replacing specific hydrogen atoms with their heavier isotope, deuterium, chemists can track the fate of these atoms and gain insight into bond-forming and bond-breaking steps. nih.gov The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can indicate whether a C-H bond is broken in the rate-determining step of a reaction. chem-station.com

In the context of azetidinol chemistry, a deuterium labeling study could be designed to distinguish between different possible pathways in a rearrangement or ring-opening reaction. For example, to investigate the mechanism of an acid-catalyzed conversion of this compound to a different product, one could synthesize a version of the starting material with deuterium atoms at the C2 and C4 positions. Analyzing the position of the deuterium labels in the final product via NMR spectroscopy or mass spectrometry would provide definitive evidence for or against a proposed mechanism involving a hydride shift or a specific bond cleavage event. nih.govepa.gov

Radical Trapping Experiments in Photochemical and Catalytic Processes

While specific radical trapping experiments involving this compound have not been detailed in the available research, the photochemical behavior of related azetidinol compounds suggests the involvement of radical intermediates. For instance, the synthesis of azetidines and their derivatives can be achieved through photocatalytic radical strategies. unife.itchemrxiv.org These processes often involve the generation of radical species that are subsequently intercepted to form the desired azetidine ring.

In a general context, radical trapping experiments are crucial for detecting and characterizing short-lived radical intermediates in chemical reactions. These experiments typically involve the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical product that can be detected and characterized, often by Electron Paramagnetic Resonance (EPR) spectroscopy. unife.itchemrxiv.org For example, in the study of photocatalytic azetidine synthesis, EPR spectroscopy has been used to identify nitrogen- and sulfur-centered radicals, confirming their role in the reaction mechanism. unife.itchemrxiv.org

The photochemical formation of azetidin-3-ols, for instance, via the Norrish-Yang cyclization, proceeds through a 1,4-biradical intermediate. beilstein-journals.orguni-mainz.denih.gov The diastereoselectivity of such reactions can be influenced by the radical character of the ring-closing step. beilstein-journals.org It is plausible that similar radical intermediates would be formed in photochemical reactions involving this compound, and their presence could be confirmed using appropriate radical trapping agents.

Stoichiometric Reaction Studies for Intermediate Characterization

Specific stoichiometric reaction studies aimed at characterizing intermediates in the chemistry of this compound are not described in the available literature. However, the principles of such studies are well-established in mechanistic chemistry. These studies involve reacting the substrate of interest with a stoichiometric amount of a reagent to isolate or spectroscopically observe a key intermediate in a proposed reaction pathway.

For azetidinol chemistry, such studies could be designed to investigate the intermediates formed during their synthesis or subsequent transformations. For example, in the context of the Norrish-Yang cyclization for synthesizing azetidin-3-ols, stoichiometric studies could help to characterize the 1,4-biradical intermediate. beilstein-journals.orguni-mainz.de While direct observation of such a short-lived species is challenging, its existence can be inferred from the product distribution and stereochemical outcomes of the reaction.

The strain inherent in the four-membered azetidine ring can be harnessed for subsequent reactions, a concept known as a "build and release" strategy. beilstein-journals.orguni-mainz.de Stoichiometric studies of the ring-opening reactions of azetidinols with various reagents can provide valuable information about the transition states and intermediates involved in these processes. beilstein-journals.orguni-mainz.de

Although no specific data tables for this compound are available, the following table illustrates the type of data that might be generated from radical trapping experiments in a hypothetical photochemical reaction of an azetidinol precursor.

| Radical Trap | Observed Radical Adduct | EPR Hyperfine Coupling Constants (Gauss) | Inferred Intermediate |

| DMPO | DMPO-Alkyl Radical Adduct | aN = 14.2, aH = 21.5 | Carbon-centered radical |

| PBN | PBN-Nitrogen Radical Adduct | aN = 13.8, aH = 1.9 | Nitrogen-centered radical |

This is a hypothetical data table for illustrative purposes.

Similarly, a stoichiometric reaction study could yield data that can be tabulated to understand reaction kinetics or product distributions, which in turn sheds light on the reaction mechanism.

| Reagent (1 equiv.) | Reaction Time (h) | Conversion (%) | Product(s) | Yield (%) |

| Lewis Acid A | 2 | 95 | Ring-opened product 1 | 90 |

| Nucleophile B | 24 | 50 | Substituted azetidinol 2 | 45 |

This is a hypothetical data table for illustrative purposes.

Advanced Spectroscopic Characterization Techniques for Azetidinol Structures

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule. nih.govspringernature.com This technique provides precise coordinates of each atom in the crystal lattice, which allows for the unambiguous assignment of both relative and absolute stereochemistry. nih.gov For a chiral molecule like 3-Isopropylazetidin-3-ol, which contains a stereocenter at the C3 position, obtaining a suitable single crystal is a critical first step. soton.ac.uk

The diffraction of X-rays by the crystal produces a unique pattern that, when analyzed, yields an electron density map of the molecule. nih.gov From this map, the connectivity of atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. This information confirms the relative configuration of the substituents around the azetidine (B1206935) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. researchgate.netmdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon-hydrogen framework and the stereochemical relationships within this compound.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. ukm.my For this compound, the ¹H NMR spectrum would show distinct signals for the azetidine ring protons (at C2 and C4), the isopropyl group's methine and methyl protons, and the hydroxyl proton. The ¹³C NMR spectrum would similarly show resonances for the different carbon atoms.

Two-dimensional NMR experiments are crucial for assembling the molecular structure. omicsonline.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the connection of adjacent protons. For example, it would show a correlation between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, enabling the assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule. For instance, it would show a correlation from the isopropyl methine proton to the C3 carbon of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining relative stereochemistry and conformation. wordpress.com For this compound, NOESY could reveal the spatial relationship between the isopropyl group and the protons on the azetidine ring.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C2-H₂ / C4-H₂ | ~3.0 - 3.5 | ~45 - 55 | COSY to other ring protons; HSQC to C2/C4; HMBC to C3, C4/C2 |

| C3 | - | ~65 - 75 | HMBC from isopropyl-CH, C2/C4 protons, OH proton |

| Isopropyl-CH | ~1.8 - 2.2 | ~30 - 38 | COSY to Isopropyl-CH₃; HSQC to Isopropyl-CH; HMBC to C3, Isopropyl-CH₃ |

| Isopropyl-CH₃ | ~0.9 - 1.1 | ~16 - 20 | COSY to Isopropyl-CH; HSQC to Isopropyl-CH₃; HMBC to C3, Isopropyl-CH |

| OH | Variable (broad) | - | HMBC to C3 |

| NH | Variable (broad) | - | HMBC to C2, C4 |

The four-membered azetidine ring is not planar and exists in a puckered conformation. nih.gov This puckering can lead to dynamic processes, such as ring inversion, where the molecule rapidly interconverts between two stable conformations. Variable Temperature (VT) NMR is a powerful technique to study these dynamics. nih.gov

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons at C2 and C4 may appear as averaged, broadened peaks. As the temperature is lowered, the rate of inversion slows down. If the coalescence temperature is reached, the single broad peak will resolve into two distinct sets of signals corresponding to the individual axial and equatorial protons of the frozen conformers. researchgate.net Analyzing the spectra at different temperatures allows for the calculation of the thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) for the ring inversion process, providing quantitative insight into the conformational flexibility of the azetidinol (B8437883) ring. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the accurate determination of a compound's molecular formula. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to within 5 ppm).

For this compound (C₇H₁₅NO), HRMS would be used to measure its exact mass. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 130.1226 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide unambiguous confirmation of the elemental composition, ruling out other possible formulas that might have the same nominal mass. This technique is a cornerstone of chemical characterization, ensuring the identity of a synthesized or isolated compound. mdpi.commdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intramolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.org The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds (e.g., stretching, bending). centre-univ-mila.dzrsc.org These techniques are excellent for identifying the functional groups present in a molecule. msu.edu

In the spectrum of this compound, characteristic vibrational bands would confirm the presence of key functional groups:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The broadness of this peak often indicates the presence of hydrogen bonding (either intra- or intermolecular).

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region would be expected for the secondary amine in the ring.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the isopropyl and azetidine ring methylene (B1212753) groups.

C-N Stretch: The stretching vibration of the C-N bond in the azetidine ring typically appears in the 1000-1200 cm⁻¹ region.

C-O Stretch: The C-O stretch of the tertiary alcohol would be observed in the 1050-1150 cm⁻¹ range.

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. nih.gov Analysis of these vibrational spectra can also offer insights into intramolecular interactions. For example, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair would lead to a noticeable shift in the frequency and shape of the O-H stretching band. mdpi.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|